molecular formula C19H24N4O2 B2901550 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1235372-13-0

6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2901550
CAS RN: 1235372-13-0
M. Wt: 340.427
InChI Key: BGNUWWRVVFEHOL-UHFFFAOYSA-N
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Description

6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one, also known as MPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPO belongs to the class of pyridazinone derivatives and has shown promising results in various biological assays.

Scientific Research Applications

Organic Synthesis: Multicomponent Reaction (MCR) Building Block

In organic synthesis, this compound could be utilized in multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy. MCRs allow for the rapid construction of complex molecules from simpler components, and this compound could contribute to the creation of diverse molecular structures with potential applications in drug development and materials science .

Pharmacology: Bioactivity Prediction

The compound’s structure suggests it could be involved in bioactivity prediction studies. By analyzing its interaction with various enzymes or receptors, researchers could predict the types of biological activity it might exhibit. This is crucial in the early stages of drug discovery when determining the potential efficacy of new compounds .

Biochemistry: Enzyme Inhibition Studies

Due to the presence of functional groups capable of forming hydrogen bonds, this compound could be studied for its potential as an enzyme inhibitor. It might bind to active sites or allosteric sites on enzymes, modulating their activity, which is a common approach in designing drugs for diseases like cancer or neurodegenerative disorders .

Chemical Engineering: Process Optimization

In the field of chemical engineering, this compound could be used to optimize chemical processes. Its stability under various conditions can be studied to improve the yield and purity of chemical reactions. This could lead to more efficient manufacturing processes for pharmaceuticals and other chemical products .

Analytical Chemistry: Standard Development

Lastly, this compound could be employed in analytical chemistry as a standard for calibration purposes. Its unique structure makes it suitable for use in developing analytical methods, such as chromatography or mass spectrometry, which are essential for the quality control of pharmaceuticals .

properties

IUPAC Name

6-methyl-2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-16-7-8-18(24)23(20-16)15-19(25)22-13-11-21(12-14-22)10-9-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUWWRVVFEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

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